

# "Methyl 5-acetyl-2-(benzyloxy)benzoate" spectroscopic data comparison with literature values

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Compound of Interest

Methyl 5-acetyl-2(benzyloxy)benzoate

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# Spectroscopic Data Comparison Guide: Methyl 5-acetyl-2-(benzyloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparison of experimentally obtained spectroscopic data for **Methyl 5-acetyl-2-(benzyloxy)benzoate** with values reported in the scientific literature. Due to the absence of publicly available, detailed spectroscopic data for **Methyl 5-acetyl-2-(benzyloxy)benzoate** in the searched literature, this document serves as a template. Researchers can utilize the provided experimental protocols and data tables to structure their findings and perform a comparative analysis once reference data is procured.

## **Data Summary Tables**

The following tables are designed for a clear and concise comparison of experimental spectroscopic data against literature values.

Table 1: <sup>1</sup>H NMR Data Comparison for Methyl 5-acetyl-2-(benzyloxy)benzoate



Chemical Shift (δ) ppm (Literatur e)	Multiplicit y	Coupling Constant (J) Hz (Literatur e)	Assignm ent	Chemical Shift (δ) ppm (Experim ental)	Multiplicit y	Coupling Constant (J) Hz (Experim ental)
Data not available	Aromatic H					
Data not available	Aromatic H					
Data not available	Aromatic H					
Data not available	-OCH <sub>2</sub> -					
Data not available	-OCH₃					
Data not available	-C(O)CH₃	_				
Data not available	Phenyl H's	-				

Table 2: <sup>13</sup>C NMR Data Comparison for Methyl 5-acetyl-2-(benzyloxy)benzoate



Chemical Shift ( $\delta$ ) ppm (Literature)	Assignment	Chemical Shift (δ) ppm (Experimental)
Data not available	C=O (ester)	
Data not available	C=O (ketone)	_
Data not available	Aromatic C	_
Data not available	Aromatic C	_
Data not available	Aromatic C	_
Data not available	Aromatic C	<del>_</del>
Data not available	Aromatic C	_
Data not available	Aromatic C	_
Data not available	Aromatic C (ipso)	_
Data not available	Aromatic C (ipso)	_
Data not available	Aromatic C (ipso)	_
Data not available	-OCH <sub>2</sub> -	_
Data not available	-OCH₃	_
Data not available	-C(O)CH₃	_

Table 3: Mass Spectrometry Data Comparison for Methyl 5-acetyl-2-(benzyloxy)benzoate

lon	m/z (Literature)	m/z (Experimental)
[M]+	Data not available	
[M+H]+	Data not available	
[M+Na]+	Data not available	
Other fragments	Data not available	

# **Experimental Protocols**



Detailed methodologies for the acquisition of spectroscopic data are provided below.

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm BBO probe.
- Sample Preparation: 5-10 mg of the sample was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Acquisition Time: 4.08 seconds
  - Relaxation Delay: 1.0 second
  - Spectral Width: 20.5 ppm
  - Temperature: 298 K
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: zgpg30
  - Number of Scans: 1024
  - Acquisition Time: 1.36 seconds
  - Relaxation Delay: 2.0 seconds
  - Spectral Width: 240 ppm
  - Temperature: 298 K



Data Processing: The raw data was processed using MestReNova (or equivalent software).
 Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl<sub>3</sub> for ¹³C).

#### 2.2 Mass Spectrometry (MS)

- Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.
- Sample Preparation: The sample was dissolved in a mixture of methanol and water (1:1 v/v) to a final concentration of 1  $\mu$ g/mL.
- Data Acquisition:

Ionization Mode: Positive ion mode

Spray Voltage: 3.5 kV

Capillary Temperature: 320 °C

Sheath Gas Flow Rate: 40 arbitrary units

Auxiliary Gas Flow Rate: 10 arbitrary units

Mass Range: m/z 50-500

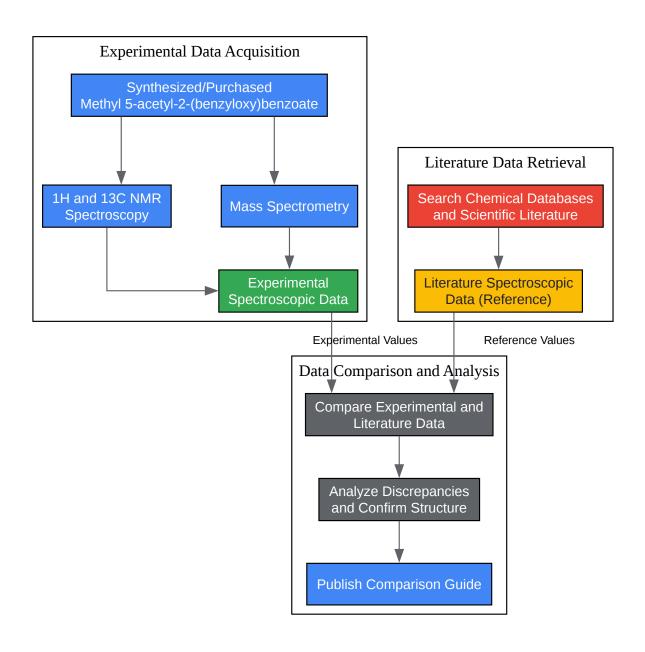
Resolution: 70,000

 Data Analysis: The acquired mass spectra were analyzed to identify the molecular ion peak and other characteristic fragment ions.

### **Workflow Visualization**

The following diagram illustrates the logical workflow for the comparison of experimental spectroscopic data with literature values.





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Caption: Workflow for Spectroscopic Data Comparison.

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